molecular formula C7H11NO2 B576690 4-Aminocyclohex-1-ene-1-carboxylic acid CAS No. 13372-08-2

4-Aminocyclohex-1-ene-1-carboxylic acid

Cat. No.: B576690
CAS No.: 13372-08-2
M. Wt: 141.17
InChI Key: KZUBJABFPQJQGO-UHFFFAOYSA-N
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Description

4-Aminocyclohex-1-ene-1-carboxylic acid is an organic compound with the molecular formula C7H11NO2 It is characterized by a cyclohexene ring substituted with an amino group at the 4-position and a carboxylic acid group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-aminocyclohex-1-ene-1-carboxylic acid can be achieved through several methods. One common approach involves the reduction of 4-nitrocyclohex-1-ene-1-carboxylic acid using hydrogen gas in the presence of a palladium catalyst. This reaction typically occurs under mild conditions, with the nitro group being reduced to an amino group.

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 4-nitrocyclohex-1-ene-1-carboxylic acid. This process is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Aminocyclohex-1-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed:

Scientific Research Applications

4-Aminocyclohex-1-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-aminocyclohex-1-ene-1-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

    4-Aminocyclohexane-1-carboxylic acid: Lacks the double bond in the cyclohexene ring.

    4-Aminocyclohex-1-ene-1-methanol: Has a hydroxyl group instead of a carboxylic acid group.

    4-Nitrocyclohex-1-ene-1-carboxylic acid: Contains a nitro group instead of an amino group.

Uniqueness: 4-Aminocyclohex-1-ene-1-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on a cyclohexene ring.

Properties

IUPAC Name

4-aminocyclohexene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c8-6-3-1-5(2-4-6)7(9)10/h1,6H,2-4,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUBJABFPQJQGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CCC1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90666396
Record name 4-Aminocyclohex-1-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90666396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13372-08-2
Record name 4-Aminocyclohex-1-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90666396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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